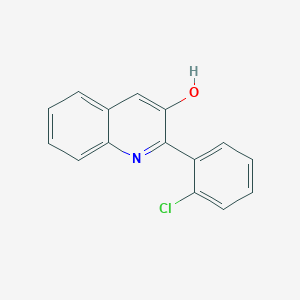![molecular formula C13H12S B14729501 2,3-Dihydro-1h-benzo[f]thiochromene CAS No. 5395-24-4](/img/structure/B14729501.png)
2,3-Dihydro-1h-benzo[f]thiochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-benzo[f]thiochromene is a heterocyclic compound that contains both sulfur and benzene rings. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benzo[f]thiochromene typically involves a thia-Michael condensation reaction between 2-mercaptobenzaldehyde and α,β-unsaturated carbonyl compounds . Other methods include:
Enantioselective synthesis: Using amidine-based catalysts for the transformation of α,β-unsaturated thioesters.
Multistep synthesis: Involving o-halobenzaldehyde-based reactions and intramolecular alkyne iodo/hydroarylation reactions.
Catalyzed reactions: Utilizing tetramethylguanidine or sequential one-pot Cu/Pd-catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-benzo[f]thiochromene undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfur atom to form thiols.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-benzo[f]thiochromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and antibacterial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of dyes and fluorescent labels.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-benzo[f]thiochromene involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Thiochromene: Similar structure but lacks the dihydro component.
Benzothiophene: Contains a sulfur atom in a different position within the ring structure.
Chromene: Oxygen-containing analog with different reactivity and biological properties.
Uniqueness
2,3-Dihydro-1H-benzo[f]thiochromene is unique due to its specific sulfur positioning and dihydro structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
5395-24-4 |
|---|---|
Fórmula molecular |
C13H12S |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-benzo[f]thiochromene |
InChI |
InChI=1S/C13H12S/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8H,3,6,9H2 |
Clave InChI |
AXCJAOMYMXZUTR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC3=CC=CC=C23)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


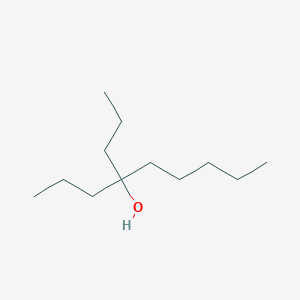
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)


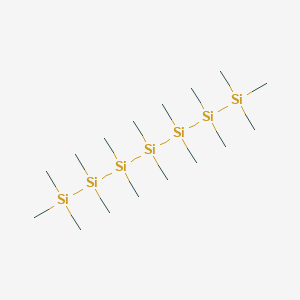



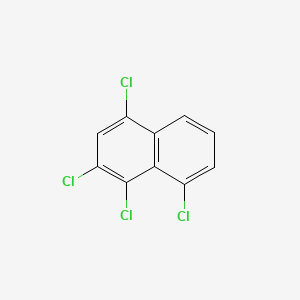
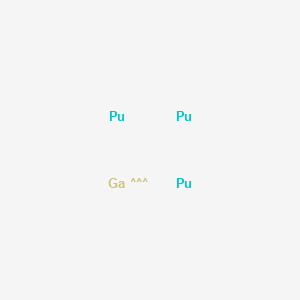
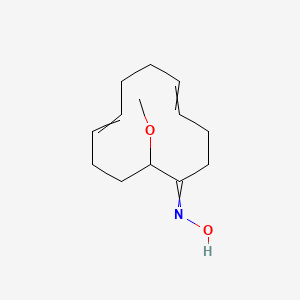

![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
